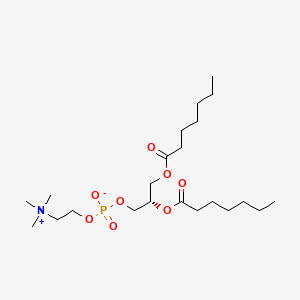
2,4-Difluorotoluene
Overview
Description
2,4-Difluorotoluene is an organic compound with the molecular formula C₇H₆F₂. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2,4-Difluorotoluene is DNA , specifically the DNA base thymine . It was synthesized as a nucleotide analogue and incorporated into DNA .
Mode of Action
This compound interacts with its target by being incorporated into DNA, where it is replicated by DNA polymerase enzymes as if it were thymine . This is unusual because this compound is a nonpolar molecule .
Biochemical Pathways
The incorporation of this compound into DNA affects the DNA replication pathway . It challenges the widely held view that Watson–Crick hydrogen bonds are essential for correct nucleotide insertion by DNA polymerases . The steric hypothesis for DNA replication, which suggests that steric effects, rather than these hydrogen bonds, are the main arbiters of DNA replication fidelity, is now widely accepted among biochemists .
Result of Action
The result of this compound’s action is its replication by DNA polymerase enzymes as if it were thymine . This suggests that DNA base pairs can be replicated without Watson–Crick hydrogen bonds .
Biochemical Analysis
Biochemical Properties
2,4-Difluorotoluene plays a significant role in biochemical reactions, particularly as a nucleotide analog. It has been synthesized and incorporated into DNA, where it undergoes replication by DNA polymerase enzymes . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of new hydrophobic isosteres of pyrimidines and purine nucleosides . The nature of these interactions is primarily hydrophobic, as this compound mimics the shape of thymidine but lacks hydrogen bonding capacity .
Cellular Effects
This compound influences various cellular processes by acting as a non-polar, hydrophobic mimic of thymidine. When incorporated into DNA, it can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to be specifically and efficiently replicated by DNA polymerase enzymes, despite its low capacity for hydrogen bonding . This unique property allows researchers to probe the significance of Watson-Crick hydrogen bonding in DNA-protein interactions and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through shape complementarity rather than hydrogen bonding. It is recognized and replicated by DNA polymerase enzymes as if it were thymidine . This steric hypothesis suggests that the shape of the molecule is the key factor in its interaction with enzymes and other biomolecules. The compound’s non-polar nature and lack of hydrogen bonding capacity make it an excellent tool for studying the role of steric effects in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be stably incorporated into DNA and undergo replication without significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be efficiently incorporated into DNA and replicated by DNA polymerase enzymes . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the threshold effects and safe dosage levels to avoid any harmful consequences in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes and cofactors involved in DNA replication and repair . Its incorporation into DNA as a thymidine analog can affect metabolic flux and metabolite levels, providing insights into the regulation of nucleotide metabolism and the role of non-polar nucleoside analogs in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its non-polar nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . The compound’s localization and accumulation can influence its activity and function, making it a valuable tool for studying cellular transport mechanisms and distribution patterns.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its incorporation into DNA. Once incorporated, it can be found in the nucleus, where it participates in DNA replication and repair processes The compound’s activity and function are influenced by its localization, as it can affect the stability and integrity of the DNA duplex
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluorotoluene can be synthesized through several methods. One common method involves the reaction of α,α-dichlorotoluene with antimony (III) fluoride. Another method includes the hydrogenation of α-chloro-α,α-difluorotoluene. Additionally, sulfur tetrafluoride can be used to react with benzaldehyde to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through continuous oxidation of this compound. This method involves specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-difluorobenzaldehyde.
Reduction: Reduction reactions can convert it into different fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: 2,4-Difluorobenzaldehyde.
Reduction: Various fluorinated toluene derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2,4-Difluorotoluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It has been incorporated into DNA as a nucleotide analogue, mimicking the structure of thymine.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,6-Difluorotoluene
- 4-Fluorotoluene
- 2,6-Difluorobenzonitrile
- 2,6-Difluorophenol
- 2,6-Difluorobenzyl bromide
- 1,2-Difluorobenzene
- 2,6-Difluoroaniline
Uniqueness: 2,4-Difluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated toluenes. Its ability to mimic thymine in DNA makes it particularly valuable in biochemical research .
Properties
IUPAC Name |
2,4-difluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDAIBTYWGBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196429 | |
| Record name | Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
| Record name | Difluorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9494 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
452-76-6 | |
| Record name | 2,4-Difluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Difluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIFLUOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMK2YU8CT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)











